1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Description

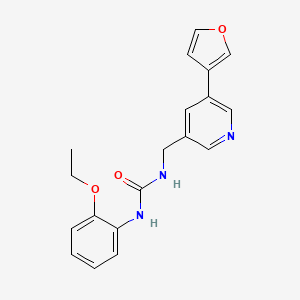

1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is a urea-based small molecule characterized by a 2-ethoxyphenyl group attached to one nitrogen of the urea core and a pyridin-3-ylmethyl moiety substituted with a furan-3-yl group at the 5-position on the pyridine ring.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-2-25-18-6-4-3-5-17(18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-24-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJZFWUUHJIMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves the reaction of 2-ethoxyaniline with an isocyanate derivative of 5-(furan-3-yl)pyridine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods like crystallization and distillation may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Lipophilicity : The 2-ethoxyphenyl group in the target compound provides balanced lipophilicity compared to the highly electron-withdrawing 4-Cl-3-CF3-phenyl in 7n (logP estimated to be higher due to CF3) or the polar 4-methoxyphenyl in 5g .

- Heterocyclic Influence: The furan in the target compound contrasts with sulfur-containing thioether linkages in 7n or oxygen-based ethers in 5f/5g.

- Steric Considerations: The 3,4,5-trimethoxyphenoxy group in 5f/5g introduces significant steric bulk, which may hinder target binding compared to the more compact furan-pyridine system in the target compound .

Metabolic Stability and Drug-Likeness

- Thioether vs. Ether/Furan : The thioether linkage in 7n is susceptible to oxidative metabolism, whereas the furan and ether groups in the target compound and 5f/5g are more stable, favoring longer half-lives .

- Solubility : The 4-methoxyphenyl group in 5g improves aqueous solubility compared to the 2-ethoxyphenyl group in the target compound, which may require formulation adjustments for bioavailability .

Biological Activity

1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is an organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its interactions with various biological targets, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H19N3O3

- Molecular Weight : 337.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The compound may inhibit the activity of certain kinases or other proteins that regulate cell growth, thereby exhibiting potential anticancer effects. Additionally, its structure allows it to engage in hydrogen bonding and π–π interactions, enhancing its binding affinity to biological macromolecules.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic effects on breast cancer (MCF7) and lung cancer (A549) cell lines.

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.69 | |

| Escherichia coli | 8.33 | |

| Candida albicans | 16.69 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Study on MCF7 Cell Line : A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability, with an IC50 value of 12.5 µM indicating significant potential for therapeutic application against breast cancer.

- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties against common pathogens, revealing effective inhibition at low concentrations, particularly against Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.